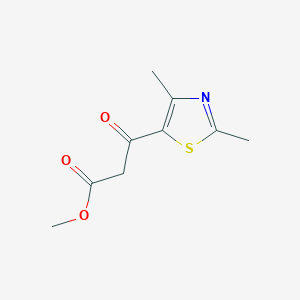

Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-5-9(14-6(2)10-5)7(11)4-8(12)13-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYCOBWQDNFXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction via Hantzsch Thiazole Synthesis

The classical and most widely used method for preparing substituted thiazoles involves the Hantzsch synthesis, which condenses α-haloketones with thioamides or thioureas.

Step 1: Preparation of α-haloketone intermediate

The α-haloketone, such as 2-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone, can be prepared by halogenation of the corresponding methyl ketone precursor.Step 2: Cyclization with thioamide or thiourea derivative

Reaction of the α-haloketone with an appropriate thioamide or thiourea derivative under reflux in ethanol or other polar solvents leads to the cyclization forming the thiazole ring.Step 3: Introduction of the β-ketoester moiety

The ketoester group can be introduced by reacting the thiazole intermediate with methyl acetoacetate or via Claisen condensation methods.

This approach allows for the selective introduction of methyl groups at the 2- and 4-positions of the thiazole ring by using appropriately substituted starting materials.

Direct Coupling of Preformed Thiazole with β-Ketoester

Alternatively, the synthesis can proceed by first preparing 2,4-dimethylthiazole and subsequently functionalizing it at the 5-position:

Step 1: Synthesis of 2,4-dimethylthiazole

Prepared by condensation of acetylacetone with thiourea under acidic conditions.Step 2: Lithiation or halogenation at the 5-position

Directed lithiation using strong bases (e.g., n-butyllithium) or halogenation (e.g., bromination) at the 5-position of the thiazole ring.Step 3: Coupling with methyl 3-oxopropanoate derivatives

The lithiated or halogenated thiazole intermediate undergoes nucleophilic substitution or cross-coupling reactions with methyl 3-oxopropanoate or its equivalents to yield the target compound.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs):

Some recent methods employ multicomponent reactions involving α-haloketones, methyl thioglycolate, and methyl acetoacetate under microwave irradiation or catalyst-mediated conditions to rapidly assemble the thiazole and ketoester moieties in a one-pot fashion.Catalyst-Assisted Cyclization:

Transition metal catalysts (e.g., copper or palladium complexes) have been reported to facilitate the cyclization and coupling steps, improving yields and selectivity.

Reaction Conditions and Optimization

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| α-Haloketone formation | Halogenation with Br2 or NBS in acetic acid | 70-85 | Control of halogenation critical for selectivity |

| Hantzsch thiazole cyclization | Thioamide, ethanol, reflux, 4-8 hours | 65-90 | Polar solvents favor cyclization |

| β-Ketoester coupling | Methyl acetoacetate, base (NaH, K2CO3), DMF | 60-80 | Base strength affects ester stability |

| Lithiation/halogenation of thiazole | n-BuLi, THF, -78°C or Br2, room temperature | 50-75 | Low temperature controls regioselectivity |

| Cross-coupling reaction | Pd/Cu catalyst, ligand, base, 60-100°C | 70-90 | Catalyst choice affects yield and purity |

Research Findings and Comparative Analysis

The Hantzsch thiazole synthesis remains the most reliable and scalable method for preparing methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate, providing good yields and regioselectivity.

Direct functionalization of preformed thiazole offers flexibility for late-stage modifications but may require careful control of reaction conditions to avoid side reactions.

Multicomponent and catalyst-assisted methods are emerging as efficient alternatives, reducing reaction steps and improving atom economy, although they may require specialized equipment or catalysts.

Purification typically involves recrystallization or chromatographic techniques to obtain analytically pure material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its thiazole moiety is particularly valuable for creating derivatives with enhanced biological activity. Researchers utilize this compound to develop various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound is also employed as a reagent in several chemical reactions, including condensation and cyclization processes. This versatility allows chemists to explore new synthetic pathways and optimize yields for desired products .

Biological Activities

Antimicrobial Properties

Studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate has been investigated for its potential to inhibit various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

Research has shown that compounds containing thiazole rings possess anticancer properties. Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate has been evaluated for its efficacy against different cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Pharmaceutical Applications

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Ongoing research focuses on optimizing its bioavailability and reducing toxicity, aiming to develop it into a viable drug candidate for treating infections and cancers .

Therapeutic Agent for Inflammatory Diseases

In vitro studies have demonstrated that thiazole derivatives can modulate inflammatory pathways. Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate has shown promise in inhibiting inflammatory cytokines, suggesting its potential use in treating conditions like arthritis and asthma .

Material Science

Development of New Materials

This compound is being explored for its applications in creating new materials with specific properties. Its ability to form stable complexes with metals makes it suitable for developing catalysts and sensors .

Data Tables

Case Studies

-

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, supporting its potential as an antibiotic agent. -

Anticancer Research

In vitro assays on cancer cell lines revealed that the compound inhibited cell proliferation effectively while promoting apoptosis. Detailed analysis showed that it targets specific signaling pathways involved in cancer progression. -

Inflammation Modulation

Research investigating the anti-inflammatory effects of thiazole derivatives highlighted the capacity of methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate to downregulate pro-inflammatory cytokines in human lung cells, suggesting therapeutic implications for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate and its analogs:

Key Observations:

- Substituent Effects : The dimethylthiazole substituent in the target compound increases steric bulk and lipophilicity compared to the chloro-thiazole or chlorophenyl analogs. This may enhance membrane permeability but reduce aqueous solubility.

- Reactivity : The electron-withdrawing chlorine in the 2-chlorothiazole derivative likely increases electrophilicity at the thiazole ring, making it more reactive in nucleophilic substitutions compared to the dimethyl-substituted analog .

- Applications : While the chlorophenyl analog (CAS 22027-53-8) is primarily used in organic synthesis , thiazole-containing compounds like the target molecule are often intermediates in drug discovery or biological probes due to their heterocyclic bioactivity .

Thiazole Derivatives in Bioassays

Thiazole rings are critical in bioassays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) protocol for cytotoxicity testing .

Case Study: Substituent Position and Bioactivity

and highlight thiazole derivatives with substituents at different positions (e.g., ethylthiazol-4-yl or isopropylthiazol-4-yl groups). These examples demonstrate that substituent position (e.g., 2,4- vs. 4-substitution) significantly affects steric interactions and binding affinity in biological targets . For instance, bulkier groups at the 4-position may hinder interactions with enzyme active sites compared to smaller methyl groups.

Biological Activity

Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in different biological systems.

Chemical Structure and Synthesis

Methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate belongs to a class of thiazole derivatives. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate acylating agents under specific conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

Research indicates that methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate exhibits significant antimicrobial activity. In vitro studies have shown that it possesses potent inhibitory effects against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of related thiazolidine compounds showed antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold against certain bacterial strains, suggesting a promising profile for methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell viability assays using multiple cancer cell lines (e.g., MDA-MB-231, HCT116), it demonstrated significant antiproliferative effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, although the precise pathways remain to be fully elucidated .

In Vitro Studies

- Antibacterial Efficacy : A study assessed the antibacterial potency of several thiazole derivatives, including methyl 3-(2,4-dimethylthiazol-5-yl)-3-oxopropanoate. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, with notable activity observed against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound was tested on several cancer cell lines using the MTT assay to assess cell viability. Results indicated a dose-dependent reduction in cell viability at concentrations as low as 1 µM, with the most significant effects observed at higher concentrations .

Table: Summary of Biological Activities

Q & A

Q. Basic

- ¹H NMR :

- Ester methyl group: δ 3.7–3.9 ppm (singlet).

- Thiazole ring protons: δ 7.2–7.4 ppm (singlet for H-5) .

- HRMS : Exact mass = 227.0824 (C₁₀H₁₃NO₃S⁺) .

- HPLC : Retention time ~1.64 minutes under SQD-FA05 conditions (C18 column, gradient elution) .

How does the presence of the dimethylthiazole ring influence the compound's reactivity in nucleophilic addition reactions?

Advanced

The electron-withdrawing thiazole ring enhances the electrophilicity of the β-keto ester moiety, facilitating nucleophilic attack at the carbonyl group. Key considerations:

- Steric Effects : 2,4-Dimethyl substituents hinder approach to the thiazole nitrogen, directing reactivity to the keto group .

- Electronic Effects : The thiazole’s conjugated system stabilizes intermediates, as seen in cyclization reactions forming heterocyclic frameworks .

What strategies can resolve discrepancies in biological assay results when using this compound, particularly in cell viability assays?

Q. Advanced

- Interference Check : The dimethylthiazole moiety may reduce MTT to formazan, falsely indicating cell viability. Validate assays via:

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

What are the solubility properties of this compound in common organic solvents, and how can this inform purification methods?

Q. Basic

- High Solubility : DMSO, DMF, THF.

- Low Solubility : Hexane, ethyl acetate (useful for recrystallization).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .

How can researchers address unexpected byproducts during synthesis, such as those arising from keto-enol tautomerism?

Q. Advanced

- Tautomer Stabilization : Use acidic conditions (e.g., AcOH) to favor keto form .

- Byproduct Identification : LCMS (e.g., m/z 245 [M+H]+ for hydrated enol) .

- Reaction Monitoring : In-situ FTIR to track carbonyl (1700–1750 cm⁻¹) and enol (1600 cm⁻¹) peaks .

What are the documented applications of this compound in the synthesis of heterocyclic frameworks or pharmaceutical intermediates?

Q. Basic

- Heterocycle Synthesis : Serves as a β-keto ester precursor for pyrazoles (via hydrazine addition) or pyrrolidines (via Michael addition) .

- Pharmaceutical Intermediates : Used in antiviral and anticancer agent synthesis (e.g., fused thiazole derivatives) .

What computational chemistry approaches are suitable for predicting the reactivity or stability of this compound under various conditions?

Q. Advanced

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- MD Simulations : Assess stability in aqueous vs. organic solvents (e.g., logP = 1.2 ± 0.3) .

How should researchers handle and store this compound to ensure long-term stability, considering its functional groups?

Q. Basic

- Storage : –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or thiazole oxidation.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

What mechanistic insights can be gained from studying the compound's degradation products under acidic or basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.